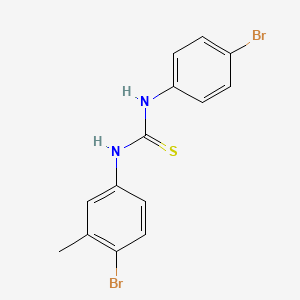![molecular formula C21H14ClN5O5S B4834686 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4834686.png)
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide
Übersicht
Beschreibung
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide, also known as QNZ, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. QNZ is a quinoxaline derivative that has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory properties.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has been the subject of scientific research due to its potential as a therapeutic agent in various diseases. Studies have shown that 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has also been shown to have anti-cancer properties through the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has been investigated for its immunomodulatory effects, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide exerts its effects by inhibiting the activity of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB is a key regulator of inflammation and immune responses and is involved in the transcription of genes that produce pro-inflammatory cytokines and chemokines. 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner. 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In vivo studies have demonstrated that 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide can reduce inflammation and tissue damage in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has several advantages for lab experiments. It is a highly pure compound that can be synthesized in large quantities, making it readily available for research. 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide is also stable under physiological conditions and has a long half-life, allowing for sustained inhibition of NF-κB activity. However, 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has some limitations for lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide has poor solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide. One area of research is the development of 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide in combination with other therapeutic agents for the treatment of cancer and autoimmune diseases. Additionally, the role of 2-chloro-4-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide in other diseases such as inflammatory bowel disease and sepsis warrants further investigation.
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O5S/c22-17-11-14(27(29)30)7-10-16(17)21(28)24-13-5-8-15(9-6-13)33(31,32)26-20-12-23-18-3-1-2-4-19(18)25-20/h1-12H,(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJKQKOMPYAYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 1-(3-methoxypropyl)-2-methyl-5-oxo-4-[(5-{[(phenylsulfonyl)amino]methyl}-2-furyl)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4834605.png)
![ethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-5-benzyl-3-thiophenecarboxylate](/img/structure/B4834606.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4834610.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-2-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4834614.png)
![dimethyl 2-{[3-(3-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B4834623.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4834628.png)
![N-[4-methoxy-3-({[(phenoxyacetyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4834644.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-phenylthiourea](/img/structure/B4834648.png)
![2-chloro-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B4834650.png)

![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4834673.png)
![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4834690.png)
![ethyl 6-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4834696.png)